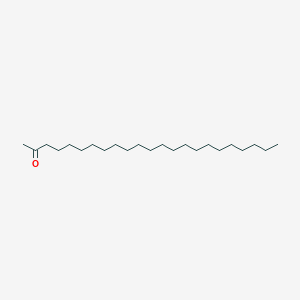

2-Tricosanone

Description

Properties

IUPAC Name |

tricosan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(2)24/h3-22H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGAHRPPRPQDAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00993923 | |

| Record name | Tricosan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00993923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7320-54-9 | |

| Record name | 2-Tricosanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7320-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Tricosanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007320549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricosan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00993923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biological Context

Distribution Across Biological Kingdoms

2-Tricosanone plays a significant role in the chemical communication of several invertebrate species, primarily insects, where it functions as a semiochemical.

Within the Euwallacea fornicatus species complex, comprising three cryptic species of ambrosia beetles (Polyphagous Shot Hole Borer - PSHB, Tea Shot Hole Borer - TSHB, and Kuroshio Shot Hole Borer - KSHB), this compound, in conjunction with 2-heneicosanone (B3049931), has been identified as a crucial pheromone nih.govpeerj.comfrontiersin.orgeppo.intresearchgate.netresearchgate.netresearchgate.net. These ketones are produced by the beetles themselves, irrespective of sex, and are not derived from their host plants or symbiotic fungi nih.govpeerj.comresearchgate.net. A key finding is that the ratios of 2-heneicosanone to this compound are unique to each of the three species, acting as a species-specific signal nih.govpeerj.comresearchgate.netresearchgate.netresearchgate.net. Behavioral bioassays have demonstrated that mature mated females are strongly attracted to synthetic blends matching their own species' ratios, while being repelled by blends from other species within the complex. Males exhibit similar responses nih.govpeerj.comresearchgate.netresearchgate.net. This suggests that these compounds function as species-specific pheromones, mediating attraction and repulsion, potentially acting as trail or social pheromones within galleries rather than solely sex pheromones nih.govresearchgate.net.

The quantitative data from studies on the Euwallacea fornicatus species complex reveal distinct ratios and production levels:

| Species Name | Role | Ratio (2-heneicosanone : this compound) | Amount (ng/beetle, combined ketones) |

| Euwallacea sp. #1 (PSHB) | Pheromone | 45:55 | ~91 |

| Euwallacea sp. #2 (TSHB) | Pheromone | 68:32 | ~48 |

| Euwallacea sp. #5 (KSHB) | Pheromone | 87:13 | ~75 |

Note: PSHB, TSHB, and KSHB refer to Polyphagous Shot Hole Borer, Tea Shot Hole Borer, and Kuroshio Shot Hole Borer, respectively. nih.govpeerj.com

Beyond ambrosia beetles, this compound has been identified in the cuticular lipids and glandular secretions of various other arthropod species:

| Species Name | Class | Role/Context | Findings Regarding this compound |

| Bombus terrestris (Buff-tailed bumblebee) | Insecta | Glandular component | Trace amounts found in the labial and tarsal glands of queens. nih.gov |

| Curculio caryae (Pecan weevil) | Insecta | Cuticular lipid | Identified in the cuticle of adult males and females; comprised 1-3% of cuticular lipids. peerj.comuq.edu.auresearchgate.net |

| Tegenaria atrica (Funnel-web spider) | Arachnida | Cuticular lipid/web component | Found in the cuticle and web. Studies did not provide behavioral evidence of its role. nih.govresearchgate.netresearchgate.net |

| Coccinella septempunctata (Seven-spot ladybug) | Insecta | Cuticular component | Not found on tarsi or elytra. peerj.com |

| Amauris species (e.g., A. ochlea, A. damocles, A. albimaculata) | Insecta | Hairpencil component | 2-Heneicosanone was identified; this compound was not mentioned in this context. nih.govresearchgate.net |

| Heliconius melpomene | Insecta | - | No direct identification of this compound was reported in the provided search results. wikipedia.orgheliconius.orggolfodulceretreat.com |

Notably, for several of these arthropod identifications, research has not yet provided behavioral evidence for the specific roles of these ketones nih.govresearchgate.net.

This compound has also been detected in the glandular secretions of some vertebrate species, where it may function in chemical communication. In lizards, these secretions are crucial for intraspecific signaling.

| Species Name | Animal Class | Gland Type | % TIC (Mean ± SD) | Potential Role |

| Acanthocercus atricollis (Male Tree Agama) | Reptilia | Preanal gland | 3.26 ± 2.87% | Intraspecific communication (identity, characteristics, health state). znaturforsch.com |

| Uromastyx aegyptia microlepis (Spiny-tailed Lizard) | Reptilia | Femoral gland | 0.05 ± 0.05% | Intraspecific communication (identity, characteristics, health state). csic.es |

These compounds in lizard secretions are believed to convey information about the individual's identity, health, and characteristics to conspecific males and potential mates, playing a role in social and reproductive behaviors znaturforsch.comcsic.esresearchgate.netmdpi.comlacerta.de.

While this compound itself is not extensively documented as a primary metabolite within plant systems in the provided search results, methyl ketones as a class are naturally occurring compounds found in microorganisms and plants, with established roles and biosynthesis pathways.

Methyl ketones, including compounds like this compound, are known to be produced by various microorganisms researchgate.netgoogle.com. Bacteria, for instance, can form methyl ketones through the oxidation of aliphatic hydrocarbons at the methylene (B1212753) carbon adjacent to a methyl group researchgate.net. Biosynthetic pathways for methyl ketones in microbes are hypothesized to involve fatty acid β-oxidation or aerobic alkene/alkane degradation researchgate.netgoogle.comasm.org. Research is actively exploring the metabolic engineering of microbes to enhance the production of methyl ketones, recognizing their potential applications in industries such as biofuels and flavors/fragrances google.comasm.org. In plants, specific genes (e.g., ShMKS1, ShMKS2) have been identified that are essential for methyl ketone synthesis from fatty acid intermediates, involving the hydrolysis of β-ketoacyl-acyl carrier protein thioesters and subsequent decarboxylation google.com. These findings highlight the broader context of methyl ketone biosynthesis and function across different biological domains.

Biosynthesis and Metabolic Pathways of 2 Tricosanone

Enzymatic Pathways and Proposed Mechanisms

The formation of 2-tricosanone is not a result of a single enzymatic step but rather a metabolic pathway that begins with the foundational blocks of fatty acid synthesis. The proposed mechanism involves the generation of a specific precursor, which is then acted upon by key enzymes to yield the final methyl ketone.

The carbon backbone of this compound originates from the fatty acid biosynthetic pathway. mdpi.com Very-long-chain fatty acids (VLCFAs), which are fatty acids with more than 18 carbon atoms, are essential precursors for the synthesis of this compound. nih.gov The biosynthesis of VLCFAs starts with the elongation of C16 and C18 fatty acids produced in the plastids. This elongation process occurs in the endoplasmic reticulum and involves a four-step cycle that adds two carbon units from malonyl-CoA to the growing acyl chain. nih.gov

The key intermediate for methyl ketone synthesis is a β-keto acid (also known as a 3-oxo acid). nih.govresearchgate.net It is hypothesized that the biosynthesis of this compound proceeds via a C24 β-keto acid, specifically 3-oxotetracosanoic acid. This precursor is formed during the final cycle of very-long-chain fatty acid elongation or through the incomplete β-oxidation of a C24 fatty acid. nih.gov The process of decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, of this β-keto acid is a critical step. masterorganicchemistry.comlibretexts.orgwikipedia.org This reaction is energetically favorable for β-keto acids and leads to the formation of the corresponding methyl ketone. masterorganicchemistry.comacs.org

| Precursor Molecule | Metabolic Pathway | Key Transformation | Resulting Intermediate |

| C22 Acyl-CoA | Fatty Acid Elongation | Condensation with Malonyl-CoA | C24 β-Ketoacyl-CoA |

| C24 Fatty Acid | β-oxidation | Incomplete Oxidation | C24 β-Keto Acid |

While the specific enzymes responsible for the synthesis of the very-long-chain precursor of this compound have not been definitively characterized in all producing organisms, research in wild tomato species (Solanum habrochaites) has shed light on a two-enzyme system crucial for methyl ketone formation. nih.govnih.gov This system provides a model for understanding the biosynthesis of this compound.

The first key enzyme, Methylketone Synthase 2 (MKS2), is a thioesterase. mdpi.comnih.gov Specifically, it functions as a β-ketoacyl-acyl carrier protein (ACP) thioesterase. mdpi.com During fatty acid synthesis, the growing acyl chain is attached to an acyl carrier protein (ACP). ShMKS2 acts on the β-ketoacyl-ACP intermediate, hydrolyzing the thioester bond to release a free β-keto acid. nih.govresearchgate.net It is proposed that a homologous enzyme in this compound producing organisms would exhibit specificity for a C24 β-ketoacyl-ACP.

The second key enzyme, Methylketone Synthase 1 (MKS1), is a decarboxylase. nih.govnih.gov It belongs to the α/β-hydrolase superfamily of proteins. nih.govresearchgate.net ShMKS1 catalyzes the decarboxylation of the β-keto acid released by ShMKS2, resulting in the formation of the final methyl ketone product and carbon dioxide. nih.govresearchgate.net The decarboxylase activity of ShMKS1 appears to be a more recently evolved function within this enzyme family. researchgate.net

| Enzyme | Enzyme Class | Substrate | Product |

| Methylketone Synthase 2 (MKS2) Homolog | Thioesterase (β-ketoacyl-ACP thioesterase) | 3-Oxotetracosanoyl-ACP | 3-Oxotetracosanoic acid + ACP |

| Methylketone Synthase 1 (MKS1) Homolog | Decarboxylase (α/β-hydrolase superfamily) | 3-Oxotetracosanoic acid | This compound + CO₂ |

Genetic and Transcriptional Regulation of Biosynthetic Processes

The production of this compound is a highly regulated process, controlled at the genetic and transcriptional levels. The expression of the biosynthetic genes is likely coordinated to ensure the efficient conversion of precursors to the final product.

Genetic and genomic analyses in wild tomato have led to the identification of the genes encoding the two key enzymes for methyl ketone biosynthesis: ShMKS1 and ShMKS2. nih.govnih.gov The expression of both genes has been shown to be positively correlated with high levels of methyl ketone production. nih.govnih.gov Homologs of ShMKS2 have been identified in a range of plant species, including eggplant (Solanum melongena) and Arabidopsis thaliana, suggesting that the thioesterase function is ancient. mdpi.comresearchgate.net

While this compound is found in plants of the Asteraceae family, such as Artemisia annua, the specific genes homologous to ShMKS1 and ShMKS2 that are responsible for the production of this very-long-chain methyl ketone have not yet been definitively characterized in these species. nih.gov Research in Artemisia annua has largely focused on the biosynthesis of other secondary metabolites like artemisinin (B1665778). nih.govfrontiersin.orgresearchgate.net However, the presence of this compound in these plants strongly implies the existence of a similar enzymatic pathway and the corresponding genes.

The biosynthesis of this compound is likely regulated by transcription factors that control the expression of the necessary enzymes. The production of the fatty acid precursors is a key control point. The transcriptional regulation of fatty acid metabolism is complex, involving transcription factor families such as the peroxisome proliferator-activated receptors (PPARs) and the sterol regulatory element binding proteins (SREBPs). nih.gov These factors respond to the metabolic state of the cell and can induce or repress genes involved in either fatty acid synthesis or breakdown. nih.gov

In plants, specific transcription factors are known to regulate metabolic pathways within specialized structures like glandular trichomes, where many secondary metabolites, including methyl ketones, are synthesized. nih.gov For example, in Artemisia annua, the MYB transcription factor AaTAR2 has been shown to positively regulate trichome development as well as artemisinin and flavonoid biosynthesis. nih.gov While not directly linked to this compound, this highlights the role of specific transcription factors in controlling the biosynthesis of secondary metabolites. The expression of MKS genes in eggplant has been shown to be induced by signaling molecules like methyl jasmonate, which are involved in plant defense responses. mdpi.com This suggests that the transcriptional control of methyl ketone biosynthesis is integrated into broader regulatory networks within the plant.

| Regulatory Level | Key Components | Function |

| Genetic | MKS1 and MKS2 homologous genes | Encode the core enzymes for methyl ketone biosynthesis. |

| Transcriptional | Transcription Factors (e.g., MYB family) | Bind to promoter regions of biosynthetic genes to activate or repress their expression. |

| Metabolic Signaling | Hormones (e.g., Methyl Jasmonate) | Induce the expression of biosynthetic genes in response to environmental or developmental cues. |

Chemical Synthesis and Biotechnological Production of 2 Tricosanone

Synthetic Approaches and Reaction Conditions

The synthesis of long-chain ketones like 2-tricosanone can be achieved through various chemical methods, primarily centered around the transformation of carboxylic acids. These methods often involve high temperatures and catalytic processes to facilitate the formation of the ketone from fatty acid precursors.

Pyrolysis, a thermochemical decomposition of organic material at elevated temperatures in the absence of oxygen, is a key method for producing ketones from fatty acids. scielo.brresearchgate.net The process, known as ketonic decarboxylation, involves the coupling of two carboxylic acid molecules to form a symmetrical ketone, with the release of carbon dioxide and water. scielo.brkuleuven.be For instance, the pyrolysis of stearic acid can lead to the formation of various decomposition products, including alkanes, alkenes, and carbonyl compounds. researchgate.net

The efficiency and product distribution of pyrolysis are heavily influenced by the presence and type of catalyst. biofueljournal.com Metal oxides are commonly employed as catalysts, with their effectiveness often linked to the strength of the metal-oxygen bond. scielo.br Studies have shown a range of catalytic activity, with a general sequence indicating that catalysts like MgO can exhibit high ketone production. scielo.br For example, in the pyrolysis of tetradecanoic acid, γ-Al2O3 used as a catalyst at 600°C resulted in a significant yield of 14-heptacosanone. scielo.brscielo.br The catalyst's properties, such as the distance between active sites on its surface, can also play a role in the reaction rate, which tends to decrease with increasing fatty acid chain length due to steric hindrance. kuleuven.be

While direct synthesis data for this compound via pyrolysis is limited, its formation is suggested to occur under similar catalytic conditions as its symmetric isomer, 1this compound. It has been noted as a potential trace product in the pyrolysis of dilaurin, particularly under Al₂O₃ catalysis.

Table 1: Catalytic Influence on Ketone Formation from Carboxylic Acids

| Catalyst | Substrate | Temperature (°C) | Key Product(s) | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| γ-Al₂O₃ | Tetradecanoic Acid | 600 | 14-Heptacosanone, 1-Dodecene (B91753) | 18 (ketone), 24 (hydrocarbons) | scielo.br, scielo.br |

| MgO | Lauric Acid | 300 | 1this compound | Up to 83 | |

| MnO₂ | Long straight-chain carboxylic acids | ~347 | Symmetrical ketones | Up to 95 | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Beyond pyrolysis, other synthetic strategies for long-chain ketones exist. The ketonization of carboxylic acids can be performed in the vapor phase over solid acid catalysts like ZrO₂ and TiO₂. nrel.gov This method has demonstrated near-theoretical yields for shorter-chain volatile fatty acids. nrel.gov

Another approach involves the cross-coupling reaction between an olefin and photoactivated acetone, which has been shown to be effective for producing long-chain methyl ketones with high yields. sci-hub.seorganic-chemistry.org For example, 1-dodecene can be converted to its corresponding methyl ketone with a 93% yield. sci-hub.se This method is notable for avoiding the use of metal catalysts. organic-chemistry.org

Furthermore, nickel-catalyzed alkylation of ketone enolates with alcohols presents a pathway to synthesize linear ketones. sci-hub.se This "hydrogen-borrowing" strategy has been successfully applied to a variety of ketones and alcohols, yielding monoselective products. sci-hub.se

The synthesis of symmetrical ketones can also be achieved from alcohols, aldehydes, and esters using oxide catalysts. pjoes.com The reaction of two different acids can produce a mixture of three ketones: two symmetrical and one unsymmetrical. mdpi.com

Biotechnological Production Through Metabolic Engineering

Biotechnological routes offer a promising and sustainable alternative to chemical synthesis for producing valuable compounds like this compound. Metabolic engineering of microorganisms, particularly oleaginous yeasts, is at the forefront of this endeavor.

The oleaginous yeast Yarrowia lipolytica is a prime candidate for producing fatty acid-derived molecules due to its natural ability to accumulate high levels of lipids. researchgate.netnih.govresearchgate.net Its metabolism is well-suited for fatty acid production, making it an attractive host for engineering the biosynthesis of methyl ketones. researchgate.netnih.gov

Metabolic engineering strategies in Y. lipolytica focus on redirecting the flux of fatty acid metabolism towards the production of methyl ketones. researchgate.netnih.gov A key approach involves truncating the peroxisomal β-oxidation pathway. researchgate.netnih.gov By deleting the POT1 gene, which is essential for the first step of β-oxidation, the breakdown of fatty acids is halted, leading to the accumulation of acyl-CoA precursors. nih.gov These precursors can then be channeled into a heterologous methyl ketone biosynthesis pathway. nih.gov This strategy has successfully led to the production of a range of saturated and unsaturated methyl ketones, including those in the C13-C23 range. nih.gov

Further enhancements can be achieved by overexpressing and targeting a bacterial methyl ketone biosynthesis pathway to the peroxisome. nih.gov This has been shown to significantly increase the production of saturated methyl ketones. nih.gov The development of advanced genetic tools, such as CRISPR-Cas9, has greatly facilitated the precise and efficient engineering of Y. lipolytica's genome for these purposes. mdpi.comnih.gov

Optimizing the yield and selectivity of this compound in microbial systems requires a multi-faceted approach. Key strategies include enhancing the precursor supply, blocking competing pathways, and optimizing fermentation conditions. researchgate.netnih.gov

Increasing the intracellular pool of acyl-CoAs, the direct precursors for methyl ketone synthesis, is crucial. researchgate.net This can be achieved by engineering lipid metabolism to boost acyl-CoA biosynthesis and limit their consumption for storage lipids. researchgate.net In Escherichia coli, overexpressing the fatty acid-responsive transcription factor fadR and the acyl-CoA synthetase fadD has been shown to improve methyl ketone titers. jbei.org

The choice of substrate and feeding strategies also plays a significant role. nih.gov Co-feeding different carbon sources, such as glucose and ethanol (B145695), can improve the carbon-to-energy ratio and enhance product yields. nih.gov For instance, in Pseudomonas taiwanensis, co-feeding strategies have been developed through metabolic modeling and have led to higher methyl ketone yields compared to using a single substrate. nih.gov

Fermentation conditions such as dissolved oxygen levels, pH, and temperature are critical parameters that need to be carefully controlled. researchgate.netnih.gov In Y. lipolytica, dissolved oxygen concentration has been found to significantly affect cell morphology and methyl ketone biosynthesis. researchgate.netnih.gov Bioreactor cultivation under optimized conditions has resulted in substantial increases in total methyl ketone titers. researchgate.netnih.gov

Table 2: Optimization Strategies for Microbial Methyl Ketone Production

| Organism | Engineering Strategy | Optimization Approach | Result | Reference(s) |

|---|---|---|---|---|

| Yarrowia lipolytica | Deletion of POT1 gene, overexpression of bacterial methyl ketone pathway | Bioreactor cultivation with optimized dissolved oxygen | 314.8 mg/L total methyl ketones | nih.gov, researchgate.net |

| Saccharomyces cerevisiae | Construction of cytosolic β-oxidation pathway, engineering of lipid metabolism, overexpression of transcription factor ADR1 | Fed-batch fermentation with glucose | 845 mg/L total methyl ketones | researchgate.net |

| Pseudomonas taiwanensis | Co-feeding of substrates | Metabolic modeling and experimental validation with ethanol and glucose | 154 mg/g methyl ketones (highest reported batch yield) | nih.gov |

This table is interactive. Click on the headers to sort the data.

Principles of Green Chemistry in this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comacs.org These principles are highly relevant to the synthesis of this compound, encouraging the development of more sustainable and environmentally friendly production methods.

Key green chemistry principles applicable to this compound production include:

Prevention of Waste: Designing synthetic pathways that minimize waste generation is a primary goal. sigmaaldrich.comacs.org Biotechnological production routes inherently align with this principle by utilizing renewable feedstocks and often operating in aqueous media under mild conditions, reducing the need for harsh chemicals and solvents. nih.govdntb.gov.uaresearchgate.net

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic processes, such as ketonization, are favored over stoichiometric reactions as they improve atom economy. acs.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can be recycled. acs.org The use of heterogeneous catalysts, such as metal oxides in pyrolysis or enzymes in biocatalysis, allows for easier separation from the reaction mixture and potential reuse, contributing to a greener process. mdpi.comresearchgate.net The development of catalysts from waste materials, such as ochre-derived layered double hydroxides, further enhances the sustainability of the process. mdpi.com

Use of Renewable Feedstocks: Utilizing renewable resources, such as biomass-derived fatty acids and sugars, instead of fossil fuels is a cornerstone of green chemistry. kuleuven.be Biotechnological production of this compound from renewable lignocellulosic biomass or glycerol (B35011) is a prime example of this principle in action. researchgate.netmdpi.com

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized. acs.org Biocatalytic processes that operate at or near ambient temperature and pressure are more energy-efficient than high-temperature pyrolysis reactions. acs.org

The application of these principles is driving research towards more sustainable methods for producing this compound and other long-chain ketones, moving away from traditional, energy-intensive chemical syntheses towards more environmentally benign biological and catalytic approaches.

Advanced Analytical Methodologies for 2 Tricosanone Research

Chromatographic Techniques for Separation and Characterization

Chromatographic methods are fundamental for separating complex mixtures and characterizing individual components like 2-Tricosanone. These techniques allow for the isolation of the target analyte from interfering substances, paving the way for accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including this compound. This hyphenated technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

Qualitative analysis using GC-MS relies on comparing the mass spectrum of the eluting compound with spectral libraries and reference standards. The fragmentation pattern of this compound, generated by electron ionization (EI) at 70 eV, provides a unique fingerprint for its identification. Characteristic ions for this compound can aid in its confirmation .

For quantitative analysis, GC-MS typically employs selected ion monitoring (SIM) or full scan mode, where the peak area of a specific ion or set of ions is correlated with the analyte's concentration. Calibration curves generated from known concentrations of this compound are essential for accurate quantification. The retention time on the GC column, coupled with the mass spectral data, ensures robust identification and quantification nih.gov.

Table 5.1.1: Representative GC-MS Parameters for Long-Chain Ketone Analysis

| Parameter | Specification | Reference |

| Column | Non-polar capillary column (e.g., HP-5MS) | |

| Ionization Energy | 70 eV (Electron Ionization) | |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | nih.gov |

| Key Quantitative Ion | m/z 239 | |

| Key Qualitative Ions | m/z 255, 450 (for structural confirmation) | |

| Retention Time | Varies with column and temperature program; e.g., 24.745 min for a related compound |

Application in Retention Index Systems for Compound Identification and Validation

Retention index (RI) systems, such as Kovats indices, provide an additional layer of confidence in compound identification, particularly in complex matrices or when mass spectral data is ambiguous. RIs are calculated based on the retention times of a series of known n-alkanes or other homologous series run under identical GC conditions.

This compound, as a long-chain ketone, can be identified and validated by comparing its experimentally determined retention index with literature values or those obtained from authentic standards. This method is especially useful for confirming the identity of compounds that may co-elute with other substances or when spectral databases are limited. The systematic variation of RIs with molecular structure and GC conditions allows for reliable compound identification and method validation scribd.com.

Sample Preparation and Extraction Techniques for Volatile Compounds

Effective sample preparation is crucial for the successful analysis of this compound, especially when it is present in low concentrations or within complex biological or environmental matrices. The goal is to efficiently extract and concentrate the analyte while minimizing interference.

Solid Phase Microextraction (SPME) in Volatile Collection

Solid Phase Microextraction (SPME) is a solvent-free extraction technique widely used for the collection and pre-concentration of volatile and semi-volatile organic compounds. It involves exposing a coated fiber to the sample (either directly or in the headspace) where analytes partition into the fiber coating.

For this compound, SPME fibers with non-polar or moderately polar coatings, such as poly(dimethylsiloxane) (PDMS) or divinylbenzene (B73037) (DVB) based materials, are often effective. The choice of fiber coating depends on the polarity of the target analyte and the matrix. For instance, PDMS/DVB/Carboxen fibers have shown good sensitivity for ketones nih.gov. Optimization of parameters such as incubation time, temperature, and fiber type is critical to maximize extraction efficiency for long-chain ketones nih.govscribd.comresearchgate.net.

Table 5.2.1: SPME Fiber Considerations for Volatile Ketone Extraction

| Fiber Coating Type | Polarity | Typical Analytes Extracted | Relevance to this compound | Notes |

| PDMS (Polydimethylsiloxane) | Non-polar | Hydrocarbons, lipids | Good for non-polar ketones | Thicker coatings increase capacity but may slow kinetics scribd.com. |

| PDMS/DVB (Divinylbenzene) | Moderate | Mixed polarity | Suitable | DVB can enhance extraction of higher molecular weight compounds nih.govvdoc.pub. |

| PDMS/CAR (Carboxen) | Polar | Alcohols, aldehydes, acids | Potentially useful | Carboxen can improve extraction of low molecular weight compounds mdpi.com. |

| DVB/CAR/PDMS | Mixed | Broad range | Highly suitable | Often shows good performance for various VOCs including ketones nih.govsjp.ac.lk. |

Solvent Extraction and Purification Protocols

Traditional solvent extraction remains a robust method for isolating this compound from various matrices. The selection of solvents is guided by the analyte's solubility and the matrix composition. Common organic solvents like hexane, dichloromethane, ethyl acetate, or mixtures such as chloroform/methanol are employed researchgate.net.

Following initial extraction, purification steps are often necessary to remove co-extracted lipids, waxes, and other interfering compounds. Techniques like liquid-liquid partitioning, column chromatography (e.g., silica (B1680970) gel chromatography), or preparative thin-layer chromatography (TLC) can be used to isolate this compound. For instance, silica gel chromatography can separate compounds based on polarity, effectively removing more polar impurities from the less polar this compound researchgate.net. Derivatization, such as silylation, can also be employed to improve GC-MS sensitivity for certain analyses .

Table 5.2.2: Common Solvents and Purification Techniques for Long-Chain Ketones

| Technique | Solvents / Stationary Phase | Purpose | Reference |

| Solvent Extraction | Hexane, MTBE, DCM, EtOAc, CHCl₃/MeOH (2:1) | Initial isolation from matrix | researchgate.net |

| Column Chromatography | Silica gel, Alumina | Separation based on polarity, purification | researchgate.net |

| Preparative TLC | Silica gel plates | Further purification of isolated fractions | |

| Derivatization | BSTFA (for GC-MS) | Enhance volatility and GC-MS sensitivity |

Quantitative Methodologies Utilizing Internal Standards

Accurate quantification of this compound in complex samples is often achieved by employing internal standards (IS). An internal standard is a compound added to all samples, blanks, and calibration standards at a known concentration. The IS should ideally be chemically similar to the analyte (this compound), possess similar chromatographic behavior, and not be present in the original sample.

The use of an IS helps to compensate for variations that may occur during sample preparation, extraction, and instrumental analysis, such as fluctuations in injection volume or detector response. The quantification is then based on the ratio of the analyte's signal to the IS's signal. This approach significantly improves the precision and accuracy of the quantitative results. For this compound analysis via GC-MS, a structurally similar long-chain ketone or alkane that is not present in the sample matrix would be a suitable internal standard. The selection criteria for an IS are critical for reliable quantitative analysis researchmap.jpfrontiersin.org.

Table 5.3: Considerations for Internal Standard Selection in GC-MS Quantification

| Criterion | Description | Relevance to this compound |

| Chemical Similarity | Should have similar functional groups, polarity, and molecular weight to the analyte. | A similar long-chain ketone or alkane. |

| Chromatographic Behavior | Should elute close to the analyte but be baseline separated. | Essential for accurate ratio determination. |

| Absence in Sample | Must not be naturally present in the sample matrix to avoid overestimation. | Crucial for accurate baseline correction. |

| Detection | Must be detectable by the same detector system (e.g., MS detector) and ideally produce ions that do not interfere with analyte ions. | Must be ionizable and detectable by MS. |

| Availability & Purity | Should be readily available in high purity and at a reasonable cost. | Practical consideration for routine analysis. |

| Response Factor | Should have a known and stable response factor relative to the analyte, though ideally close to 1. | Minimizes calibration complexity. |

Compound List:

this compound

Ecological and Biological Functions of 2 Tricosanone

Role in Intraspecific Communication

Within the realm of intraspecific communication, 2-tricosanone serves as a crucial chemical signal, particularly in insect species. Its presence and concentration within complex chemical blends dictate species recognition and influence behavioral responses, underscoring its importance in reproductive success and population dynamics.

This compound has been identified as a key component in the pheromone blends of several insect species, notably within the Euwallacea fornicatus species complex. Research has revealed that three cryptic species within this complex—the polyphagous shot hole borer (PSHB), the tea shot hole borer (TSHB), and the Kuroshio shot hole borer (KSHB)—all produce this compound alongside 2-heneicosanone (B3049931) researchgate.netresearchgate.netpeerj.com. Crucially, these species produce these ketones in unique, species-specific ratios researchgate.netpeerj.com.

Behavioral bioassays have demonstrated that these distinct ratios elicit strong species-specific responses. Mature mated females of each Euwallacea species exhibit significant attraction to synthetic binary blends of 2-heneicosanone and this compound that precisely match their own natural ratios. Conversely, these same females are repelled by ketone blends corresponding to the ratios of the other Euwallacea species researchgate.netpeerj.com. Males of these species display similar behavioral patterns, primarily responding with attraction to their species' specific pheromone blend peerj.com. This precise tuning of pheromone ratios is vital for reproductive isolation and maintaining species integrity. Beyond the Euwallacea complex, this compound has also been identified as a component of cuticular hydrocarbons in other insect species, such as certain flies and beetles, where it contributes to pheromonal signaling for mate attraction and territorial marking ontosight.ai.

The mechanism by which this compound and its associated compounds function involves olfactory perception by insects. The specific blend and ratio of these volatile ketones are detected by specialized olfactory receptors, triggering distinct neural pathways that translate into behavioral responses researchgate.netpeerj.com. The precise ratio-dependent attraction and repulsion observed in Euwallacea species highlight a sophisticated chemical communication system. This system ensures that individuals are drawn to conspecifics while avoiding heterospecifics, thereby preventing hybridization and optimizing mating opportunities researchgate.netpeerj.com. Semiochemicals, including pheromones like this compound, are fundamental to insect communication, influencing a wide array of behaviors such as mating, oviposition, feeding, and predator avoidance justagriculture.inresearchgate.net.

Interspecific Chemical Signaling and Ecological Interactions

While this compound's primary documented roles are in intraspecific communication, its presence within organisms that engage in interspecific interactions also places it within the broader context of ecological signaling.

Insects that utilize this compound, such as the Euwallacea shot hole borers, are known to interact closely with their plant hosts and associated microorganisms, particularly fungi. While this compound itself is not directly implicated in signaling with plants or microorganisms in the provided literature, these beetles are known to carry and cultivate symbiotic fungi, such as Fusarium, within their galleries peerj.com. These fungi are essential for the beetles' nutrition and are believed to play a role in host tree colonization. The presence of other volatile organic compounds (VOCs), like (1S,4R)-p-menth-2-en-1-ol (quercivorol), in association with these fungi, and their function as kairomones (signals benefiting the receiver) for the beetles, illustrates the complex interplay of chemical signals in these ecological systems peerj.com. This context suggests that this compound, as a key pheromone for these beetles, indirectly influences their interactions with their environment, including host plants and microbial symbionts, by regulating their aggregation and reproductive behaviors.

Unravelling Semiochemical Activity in Vertebrate Ecology

The study of semiochemicals extends beyond insects, with long-chain hydrocarbons and ketones playing roles in vertebrate communication as well. While direct evidence specifically linking this compound to vertebrate semiochemical activity is less detailed in the provided literature, research on other vertebrates indicates the importance of similar chemical classes. For instance, the sex attractiveness pheromone of the red-sided garter snake (Thamnophis sirtalis parietalis) has been characterized as a mixture of long-chain saturated and monounsaturated methyl ketones, including compounds like 2-tritriacontanone (B14434746) and 2-pentatriacontanone researchgate.net. Furthermore, long-chain hydrocarbons are recognized as functioning as semiochemicals in the skin of snakes, contributing to their chemical ecology researchgate.net. This suggests that the class of compounds to which this compound belongs is involved in vertebrate communication, potentially in areas such as mate recognition or territorial signaling, though specific roles for this compound in vertebrates require further investigation.

Compound List:

this compound

2-Heneicosanone

2-Tridecanone

(1S,4R)-p-menth-2-en-1-ol (Quercivorol)

2-Tritriacontanone

2-Pentatriacontanone

Future Research Directions and Unanswered Questions

Q & A

Basic: What are the established synthesis and characterization protocols for 2-Tricosanone?

Question: What experimental methodologies are recommended for synthesizing and characterizing this compound to ensure reproducibility? Answer:

- Synthesis: Use long-chain fatty acid oxidation or ketonization of tricosanoic acid derivatives under controlled conditions (e.g., catalytic dehydrogenation). Ensure purity via recrystallization or column chromatography .

- Characterization: Employ gas chromatography-mass spectrometry (GC-MS) for molecular identification and nuclear magnetic resonance (NMR) for structural elucidation. Cross-validate with NIST’s spectral data .

- Documentation: Follow guidelines to detail procedures in the main manuscript (≤5 compounds) and provide supplementary data for reproducibility, including solvent systems and reaction yields .

Advanced: How can researchers resolve contradictions in reported physicochemical properties of this compound?

Question: What statistical or experimental strategies are effective in addressing discrepancies in melting point, solubility, or spectral data across studies? Answer:

- Meta-analysis: Systematically compare datasets from peer-reviewed studies, prioritizing experiments with transparent methodologies (e.g., solvent purity, temperature calibration) .

- Controlled replication: Reproduce conflicting studies under standardized conditions, isolating variables like humidity or instrumentation sensitivity .

- Error analysis: Apply ANOVA to assess inter-laboratory variability or instrumental limits, as highlighted in NIST’s uncertainty guidelines .

Basic: Which analytical techniques are most reliable for quantifying this compound in complex matrices?

Question: How should researchers select and validate analytical methods for detecting this compound in biological or environmental samples? Answer:

- Technique selection: Use high-performance liquid chromatography (HPLC) with UV detection for sensitivity or Fourier-transform infrared spectroscopy (FTIR) for functional group analysis .

- Validation: Calibrate instruments using certified reference materials (CRMs) and report limits of detection (LOD) and quantification (LOQ) per ICH guidelines .

- Matrix effects: Conduct spike-and-recovery experiments to assess interference from co-eluting compounds .

Advanced: What experimental design principles mitigate confounding variables in this compound studies?

Question: How can researchers optimize experimental designs to account for variables like solvent polarity or temperature in kinetic studies? Answer:

- Factorial design: Use a 2^k factorial approach to evaluate interactions between variables (e.g., solvent polarity, catalyst concentration) .

- Control groups: Include inert solvents (e.g., hexane) as baselines and randomize trial sequences to minimize bias .

- Data normalization: Express results as relative rates or percentages to control for environmental fluctuations .

Basic: How to conduct a systematic literature review on this compound’s applications in material science?

Question: What criteria should guide the selection and evaluation of primary sources for a review on this compound’s material properties? Answer:

- Source prioritization: Use databases like SciFinder or Reaxys, filtering for peer-reviewed articles with full experimental details .

- Data extraction: Tabulate key parameters (e.g., thermal stability, crystallinity) and compare across studies using PRISMA frameworks .

- Gap identification: Highlight understudied areas, such as this compound’s behavior under extreme temperatures or pressures .

Advanced: How to formulate hypotheses about this compound’s biological activity using computational models?

Question: What integrative approaches combine in silico predictions with experimental validation for hypothesis generation? Answer:

- Molecular docking: Use AutoDock Vina to predict binding affinities with target proteins (e.g., enzymes in lipid metabolism) .

- QSAR modeling: Develop quantitative structure-activity relationship models to correlate substituent effects with bioactivity .

- Validation pipeline: Prioritize in vitro assays (e.g., enzyme inhibition) for high-scoring compounds, adhering to FINER criteria for feasibility .

Basic: What purity assessment methods are critical for this compound in synthetic chemistry?

Question: Which techniques are essential for verifying the purity of synthesized this compound, and how should results be interpreted? Answer:

- Chromatographic purity: Use HPLC with a purity threshold ≥98% and report retention time consistency .

- Elemental analysis: Compare measured C/H/N ratios to theoretical values (calculated via combustion analysis) .

- Melting point range: A narrow range (<2°C variation) indicates high crystallinity and purity .

Advanced: How to address discrepancies between computational predictions and experimental data for this compound?

Question: What steps can reconcile differences in predicted vs. observed properties like solubility or reactivity? Answer:

- Force field refinement: Adjust parameters in molecular dynamics simulations to better reflect experimental conditions (e.g., solvation effects) .

- Sensitivity analysis: Identify which computational assumptions (e.g., dielectric constant) most impact outcomes .

- Hybrid methods: Combine density functional theory (DFT) with empirical data to improve predictive accuracy .

Basic: What are the current applications of this compound in material science research?

Question: How is this compound utilized in developing coatings or polymers, and what data support these applications? Answer:

- Polymer additives: Studies show this compound enhances thermal stability in polyethylene blends (refer to DSC data in ).

- Surface coatings: Its hydrophobicity is leveraged in anti-corrosive layers; cite contact angle measurements from peer-reviewed studies .

- Data-driven design: Use Hansen solubility parameters to optimize compatibility with host matrices .

Advanced: What interdisciplinary challenges arise when studying this compound in environmental chemistry?

Question: How can researchers integrate chemical, toxicological, and ecological data to assess this compound’s environmental impact? Answer:

- Lifecycle analysis: Model degradation pathways using OECD guidelines and monitor metabolites via LC-MS .

- Ecotoxicity assays: Use Daphnia magna or algal growth inhibition tests to quantify ecological risks .

- Stakeholder collaboration: Engage statisticians and ecologists to design multi-scale field studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.